7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile
CAS No.: 94019-91-7
Cat. No.: VC0057861
Molecular Formula: C₉H₇NOS
Molecular Weight: 177.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94019-91-7 |
|---|---|
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 |
| IUPAC Name | 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile |
| Standard InChI | InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2 |
| SMILES | C1CC(=O)C2=C(C1C#N)C=CS2 |
Introduction
Chemical Structure and Properties
7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile is a heterocyclic compound that features a partially hydrogenated benzothiophene ring system with specific functional group modifications. The compound is characterized by a fused ring system containing a thiophene moiety, with a carbonyl group at position 7 and a nitrile group at position 4.
Structural Identification
The compound is formally identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 94019-91-7 |
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile |
| Standard InChI | InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2 |
| SMILES Notation | C1CC(=O)C2=C(C1C#N)C=CS2 |
| PubChem CID | 86108822 |
The structure features a thiophene ring fused with a partially reduced benzene ring containing both ketone and nitrile functionalities, creating a unique chemical scaffold with potential for diverse applications.
Physical and Chemical Properties
The physical and chemical properties of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile influence its behavior in biological systems and its potential for pharmaceutical development:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Calculated Boiling Point | Approximately 304.88°C (EPA T.E.S.T. method) |
| Calculated Density | Approximately 1.3 g/cm³ |
| Calculated Flash Point | Approximately 158.89°C |
| Calculated Water Solubility | 73.83-177.22 mg/L |
The compound contains a nitrile group, which serves as a hydrogen bond acceptor, and the carbonyl group, which can participate in hydrogen bonding as an acceptor. These functional groups contribute to the compound's potential for interactions with biological targets .
Synthesis Methods
General Synthetic Approaches
The synthesis of tetrahydrobenzo[b]thiophene derivatives, including 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile, typically involves multi-step reactions starting from simpler precursors. These synthetic routes often utilize cyclization reactions to create the fused ring system.
A common approach involves the reaction of cyclohexylidene cyanoacetic acid alkyl esters with sulfur to form the tetrahydrobenzo[b]thiophene ring system. This is followed by additional modifications to introduce the specific functional groups at the desired positions.
Biological Activities and Applications
Antimicrobial Properties
Tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antimicrobial properties, making them candidates for development as anti-infective agents. Some derivatives have shown efficacy against mycobacteria, including those that cause tuberculosis and leprosy.
The presence of the thiophene moiety, which is a common pharmacophore in many antimicrobial agents, contributes to these properties. The specific influence of the nitrile and carbonyl groups in 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile may modify its antimicrobial efficacy compared to related compounds.
Anticancer Properties
One of the most promising aspects of tetrahydrobenzo[b]thiophene derivatives is their anticancer potential. Several compounds in this family have demonstrated cytotoxic activity against various human cancer cell lines .
In particular, 4,5,6,7-tetrahydrobenzo[b]thiophene candidates have been recognized as promising anticancer agents, with numerous candidates showing significant activity . The cytotoxic effects may be related to their ability to inhibit tubulin polymerization, which can lead to irreversible damage to tumor vasculature, causing mitotic arrest and tumor necrosis .
Structure-Activity Relationships
The biological activities of tetrahydrobenzo[b]thiophene derivatives depend significantly on their structural features. Several structure-activity relationships have been identified for this class of compounds:
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The presence of electron-withdrawing groups, such as the nitrile group in 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile, has been associated with enhanced anticancer properties, possibly due to improved ability to inhibit cancer cell proliferation .
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Compounds bearing diacetyl, Schiff base, and phthalimido functionalities have shown promising cytotoxic activity, with their mode of action possibly involving tubulin polymerization inhibition .
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For enzyme inhibitory activities, the presence of a primary amino group coupled with a nitrile group on the thiophene ring has been associated with enhanced efficiency in inhibiting PDK-1 and LDHA enzymes .
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The antioxidant capacity appears to be influenced by the presence of functional groups capable of hydrogen bond formation .
Comparative Analysis with Related Derivatives
To better understand the potential properties of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile, it is valuable to compare it with structurally related derivatives:
| Compound | Molecular Formula | Key Structural Differences | Notable Activities |
|---|---|---|---|
| 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile | C₉H₇NOS | Nitrile at position 4, Carbonyl at position 7 | Potential antimicrobial and anticancer activities |
| 2-Amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C₉H₈N₂OS | Amino group at position 2, Nitrile at position 3, Carbonyl at position 7 | Antioxidant activity, Anticancer properties |
| Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₁₁H₁₃NO₃S | Amino group at position 2, Ethyl carboxylate at position 3, Carbonyl at position 7 | Biological activities under investigation |
This comparison highlights how subtle changes in functional group position and identity can potentially lead to different biological activities, underlining the importance of structure-activity relationships in this class of compounds.
Future Research Directions
Research on 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile and related derivatives presents several promising avenues for future investigation:
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Further exploration of the anticancer mechanism, particularly regarding their potential as tubulin polymerization inhibitors. Molecular docking studies with tubulin protein (such as those conducted with PDB ID 5NM5) could provide insights into binding affinities and interaction patterns .
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Investigation of the compound's potential as an antioxidant and its efficacy in treating oxidative stress-related conditions.
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Development of more efficient and scalable synthesis methods to facilitate larger-scale production for research and potential pharmaceutical applications.
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Exploration of novel derivatives through structural modification to enhance specific biological activities or improve pharmacokinetic properties.
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Investigation of potential synergistic effects when combined with established therapeutic agents.
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